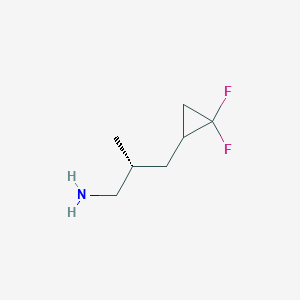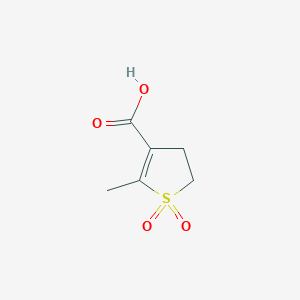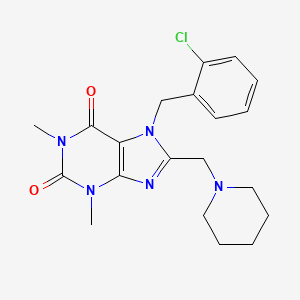
4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as Motesanib, is a small molecule inhibitor that has shown promising results in various scientific research applications. It is a multi-targeted receptor tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors.
Scientific Research Applications
Synthesis and Derivative Formation
Morpholine derivatives have been extensively studied for their synthetic utility and potential in creating novel compounds. For example, the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation showcases the flexibility of incorporating morpholine into complex heterocyclic structures, highlighting its role in medicinal chemistry and drug design (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial Activity
The development of new 1,2,4-triazole derivatives containing the morpholine moiety and their evaluation as antimicrobial agents demonstrate the application of morpholine derivatives in addressing microbial resistance. These studies reveal that certain morpholine-containing compounds exhibit significant antimicrobial properties, providing a foundation for future antibiotic drug development (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Antitumor Activity
Research into the synthesis and structure-activity relationship of pyridazinones, including morpholine derivatives, as glucan synthase inhibitors, has shown potential in antifungal and anticancer applications. The identification of specific compounds exhibiting efficacy in mouse models of Candida glabrata infection indicates the relevance of these derivatives in developing new treatments for fungal infections and possibly cancer (Ting et al., 2011).
Enzyme Inhibition
Compounds incorporating morpholine structures have been evaluated for their inhibitory activity against various enzymes relevant to disease pathologies, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are targets for the treatment of Alzheimer's disease, Parkinson's disease, and pigmentation disorders. Research in this area supports the potential therapeutic applications of morpholine derivatives in treating neurodegenerative diseases and conditions related to enzyme dysregulation (Lolak et al., 2020).
Crystal Structure and Biological Activity
Studies on the synthesis, crystal structure, and biological activity of compounds like "3-amino-4-morpholino-N-[2-(trifluoromethoxy)Phenyl]-1H-indazole-1-carboxamide" have contributed to understanding the molecular interactions and activity of morpholine derivatives at the atomic level. These insights are crucial for the rational design of new drugs with improved efficacy and selectivity for their targets (Lu et al., 2017).
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c22-16-2-1-7-19-21(16)9-8-18-17(23)14-3-5-15(6-4-14)27(24,25)20-10-12-26-13-11-20/h1-7H,8-13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUUGYCQELWVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate](/img/structure/B2695095.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,6-dimethoxybenzamide](/img/structure/B2695101.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695102.png)



![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2695110.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2695111.png)

